bis(4-maleimidophenyl)sulfone

説明

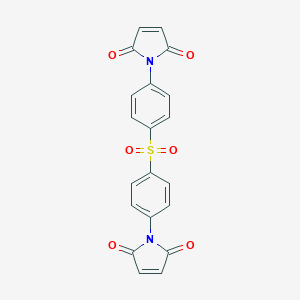

Structure

3D Structure

特性

IUPAC Name |

1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]sulfonylphenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O6S/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)29(27,28)16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIACFHOZIQGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508222 | |

| Record name | 1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13102-25-5 | |

| Record name | 1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 4 Maleimidophenyl Sulfone and Analogous Structures

Conventional Synthetic Routes to Bismaleimide (B1667444) Monomers

The foundational chemistry for producing bismaleimide monomers is a well-established, multi-step process that allows for significant versatility in the final molecular structure. scispace.com The general structure of a bismaleimide monomer features two reactive maleimide (B117702) end groups separated by an alkyl or aryl backbone. scispace.com

Diamine-Maleic Anhydride (B1165640) Condensation and Subsequent Cyclodehydration

The most common and straightforward pathway to synthesize bismaleimide monomers involves a two-step reaction. scispace.comresearchgate.net The first step is the condensation reaction of a suitable diamine with two equivalents of maleic anhydride. scispace.comtandfonline.comlew.ro This reaction is typically performed at room temperature in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), acetone (B3395972), or xylenes, and results in the formation of a bismaleamic acid intermediate. scispace.comlew.ronasa.govgoogle.com

The second step is the crucial cyclodehydration of the bismaleamic acid to form the stable five-membered imide ring. tandfonline.comlew.ro This imidization can be achieved through thermal or chemical means.

Thermal Cyclodehydration: This method involves heating the bismaleamic acid, often at temperatures between 120°C and 160°C. researchgate.net However, this can sometimes lead to incomplete cyclization. researchgate.net

Chemical Cyclodehydration: A more common and efficient method involves treating the bismaleamic acid with a dehydrating agent, typically acetic anhydride, in the presence of a catalyst like sodium acetate (B1210297) or triethylamine (B128534). lew.roresearchgate.netresearchgate.net This chemical approach generally proceeds under milder conditions and yields a purer bismaleimide product. researchgate.net The resulting bismaleimide is often purified by precipitation in a non-solvent like water, followed by washing and recrystallization. orientjchem.org

This versatile two-step process allows for the incorporation of various aromatic or aliphatic diamines, enabling the synthesis of a wide array of bismaleimide monomers with tailored properties. scispace.com

Targeted Synthesis of Bis(4-maleimidophenyl)sulfone and Sulfone-Bridged Analogs

The synthesis of this compound follows the conventional pathway, utilizing a specific sulfone-containing diamine as the crucial precursor to impart the desired characteristics to the final resin.

Synthesis of Sulfone-Containing Diamine Precursors

The primary precursor for this compound is 4,4'-diaminodiphenyl sulfone (DDS). The synthesis of such sulfone-ether diamines often relies on aromatic nucleophilic displacement reactions. nasa.govresearchgate.net For instance, bis[4-(4-aminophenoxy)phenyl]sulfone (B80366) (BDAS), an analogous diamine, is prepared via the nucleophilic displacement of a chloride ion by a phenoxide. nasa.gov The synthesis of related sulfone-containing diamines for polybenzoxazine precursors has also been demonstrated through condensation polymerization. itu.edu.trresearchgate.net The purity of the diamine is critical as it directly influences the properties of the final bismaleimide monomer and the resulting polymer network.

Imidization Reactions for Maleimide Functionalization

The targeted synthesis of this compound involves the reaction of 4,4'-diaminodiphenyl sulfone with maleic anhydride. orientjchem.org The process begins by dissolving the diamine in a solvent like chloroform (B151607) or acetone and reacting it with maleic anhydride to form the corresponding bismaleamic acid. orientjchem.orglew.ro Subsequently, chemical cyclodehydration is carried out, for example, using a mixture of triethylamine and acetic anhydride, to yield the final bismaleimide product. lew.ro The product, this compound, is typically a crystalline solid. orientjchem.org It is purified using techniques such as column chromatography with silica (B1680970) gel followed by recrystallization. orientjchem.org

| Reactant 1 | Reactant 2 | Solvent | Cyclodehydration Method | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 4,4'-diaminodiphenyl sulfone | Maleic Anhydride | Chloroform | Acetic Anhydride / Sodium Bicarbonate | 247 | orientjchem.org |

The presence of the strong electron-withdrawing sulfone group in the backbone influences the reactivity and curing behavior of the resin, often resulting in a higher curing temperature compared to other bismaleimides. orientjchem.org

Advanced Synthetic Strategies for Modified Bismaleimides

While the inherent properties of bismaleimides like this compound are excellent, they can be brittle due to their high crosslink density after curing. orientjchem.orgresearchgate.net To overcome this, advanced synthetic strategies are employed to modify the monomer structure and control the final polymer architecture.

Chain Extension Techniques for Molecular Architecture Control

A primary strategy to improve the toughness and processability of bismaleimide resins is chain extension. scispace.com This technique involves reacting the bismaleimide monomer with a nucleophile, most commonly a diamine, via a Michael addition reaction. orientjchem.orgpolymerinnovationblog.comresearchgate.net In this reaction, the amine groups of the diamine add across the electron-deficient double bonds of the maleimide groups. polymerinnovationblog.com

By carefully controlling the molar ratio of the bismaleimide to the diamine (e.g., a BMI:diamine ratio of greater than 1:1, such as 3:2 or 1:0.33), a linear, higher molecular weight prepolymer is formed, which is still end-capped with reactive maleimide groups. orientjchem.orgresearchgate.net This "molecular architect" approach effectively increases the distance between the crosslinking sites, which reduces the crosslink density of the cured network, leading to a tougher, less brittle material. scispace.compolymerinnovationblog.com

The synthesis of these chain-extended bismaleimides is typically carried out by refluxing the bismaleimide and the chosen diamine in a solvent like acetone or methyl ethyl ketone until a homogeneous solution is obtained. orientjchem.org

| Chain Extender (Diamine) | Abbreviation | Resulting Property Modification | Reference |

|---|---|---|---|

| 4,4'-diaminodiphenyl methane | DDM / MDA | Reduces crosslink density, improves processability | orientjchem.orgresearchgate.netresearchgate.net |

| 4,4'-diaminodiphenyl ether | DDE | Introduces flexible ether linkages, enhances toughness | scispace.comresearchgate.net |

| 4,4'-diaminodiphenyl sulfone | DDS | Maintains high thermal stability | researchgate.net |

This method provides a powerful tool for precisely controlling the molecular architecture, allowing for the fine-tuning of properties such as thermal stability, mechanical strength, and processability to meet the demands of specific high-performance applications. scispace.compolymerinnovationblog.com

Incorporation of Novel Structural Moieties for Tailored Performance

The performance of bismaleimide (BMI) resins, including those based on this compound, can be precisely tailored by chemically altering the monomer's structure. scispace.com This approach allows for the enhancement of specific properties such as solubility, processability, thermal stability, and mechanical characteristics to meet the demands of advanced applications. Researchers have explored various structural modifications to overcome the inherent limitations of standard BMI resins, such as brittleness and poor solubility. scispace.comorientjchem.org

A primary strategy involves the introduction of bulky, rigid groups, known as "cardo" groups, into the bismaleimide backbone. For instance, incorporating fluorenyl cardo moieties has been shown to significantly improve the solubility of BMI monomers in common organic solvents like acetone, chloroform, and dichloromethane. tandfonline.comtandfonline.com This enhanced solubility is attributed to the disruption of molecular symmetry and the creation of a rigid, kinked structure that reduces intermolecular forces and crystallinity. tandfonline.com Similarly, phthalide (B148349) groups have been integrated into BMI monomers, which also improves solubility. scispace.com While these modifications successfully enhance processability, they can sometimes lead to high melt viscosity and cure temperatures. scispace.com

Another effective approach is the incorporation of flexible linkages, such as aryl ether groups, into the monomer structure. tandfonline.comtandfonline.com These flexible segments lower the energy of internal rotation within the molecular chains, which can reduce crystallinity, lower melting points, and broaden the processing window. tandfonline.comtandfonline.com The combination of a fluorenyl cardo group with aryl ether linkages results in a monomer that is not only soluble in a range of common solvents but also maintains a high thermal decomposition temperature (above 400 °C). scispace.comtandfonline.com

To address the issue of brittleness and high modulus, researchers have replaced the highly aromatic backbones of conventional BMIs with flexible aliphatic structures. bris.ac.uk The incorporation of a long-chain aliphatic 'C36' group, for example, produces a BMI monomer with a low modulus (<500 MPa), low cure shrinkage, and reduced moisture uptake, while still maintaining good thermal stability. bris.ac.uk

Furthermore, specific functionalities can be added to impart desired characteristics. To enhance flame retardancy, moieties such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) have been integrated into the BMI structure, significantly improving the char yield in air and resulting in a thermoset with a high glass transition temperature (Tg) over 300 °C. scispace.com Chain extension through a Michael addition reaction with various diamines is another common technique. orientjchem.orgresearchgate.net This process creates a prepolymer or oligomer, effectively modifying the crosslink density and thermomechanical properties of the final cured resin. For instance, reacting this compound with diamines like 4,4'-diaminodiphenyl ether or 9,9-bis(4-aminophenyl)fluorene yields chain-extended bismaleimides with altered curing behavior and thermal stability. researchgate.net The introduction of silicon-containing moieties has also been explored to increase the char yield of the resulting polymer. researchgate.net

Table 1: Effects of Incorporated Structural Moieties on Bismaleimide Properties

| Incorporated Moiety | Primary Effect(s) | Example Structure/Monomer | Reference |

|---|---|---|---|

| Fluorenyl Cardo Group | Improved solubility, high thermal stability | 9,9-bis[4-(4-maleimidophenoxy)phenyl]fluorene (PF-BMI) | scispace.comtandfonline.comtandfonline.com |

| Aryl Ether Linkage | Improved solubility, lower melting point, wider processing window | BMI with aryl ether linkages | scispace.comtandfonline.com |

| Aliphatic 'C36' Group | Lower modulus, reduced cure shrinkage, reduced moisture uptake | Aromatic imide extenders combined with 'C36' group | bris.ac.uk |

| DOPO (flame retardant) | Improved flame retardancy, high char yield | DOPO-containing BMI monomer | scispace.com |

| Diamine (Chain Extension) | Modified crosslink density, altered curing behavior | Michael adduct of this compound and 4,4'-diaminodiphenyl methane | orientjchem.orgresearchgate.net |

| Silicon-containing Moiety | Increased char yield | 4,4′-carbo(4,4′-bismaleimido phenoxy)diphenyl silane | researchgate.net |

| Phthalide Group | Improved solubility | Phthalide-containing BMI monomer | scispace.com |

Industrial-Scale Production Methodologies and Challenges

The industrial-scale production of this compound is crucial for its use in high-performance materials for the aerospace, automotive, and electronics industries. yangchentech.comgoogleapis.com The standard synthesis involves a two-step process. First, the corresponding bismaleamic acid is formed by reacting a diamine, in this case, 4,4'-diaminodiphenyl sulfone, with two equivalents of maleic anhydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF). orientjchem.orgnasa.gov The resulting intermediate is then chemically or thermally cyclized to form the final this compound product. orientjchem.org Manufacturers have established processes capable of producing this compound, also known by trade names like BMI-600, in significant quantities, with some Chinese factories reporting an annual production capacity of 100 tons. yangchentech.com

Despite its established synthesis, the industrial-scale production and processing of this compound and its resin systems present several challenges. A primary issue is the inherent brittleness of the cured polymer network, which results from the high degree of crosslinking. scispace.comorientjchem.org This brittleness can limit its application in components that require high fracture toughness. scispace.com

Processing challenges are also significant. The monomer itself can have poor solubility in common industrial solvents, complicating the formulation of varnishes and prepregs. tandfonline.com The resin systems often exhibit high melting points and high melt viscosities, which necessitate high-temperature processing (curing often occurs at temperatures above 180 °C, with exothermic peaks reaching up to 272°C for this compound). scispace.comorientjchem.org These high temperatures and the often-prolonged curing times required for full polymerization can increase manufacturing costs and complexity, reducing productivity compared to more common resins like epoxies. googleapis.com

Another critical factor in large-scale manufacturing is the pot-life, or shelf life, of the formulated resin. scispace.comcnrs.fr Thermosetting resins like BMIs can slowly cure even at ambient temperatures, which puts pressure on manufacturing timelines and can lead to material wastage if not managed carefully. scispace.comcnrs.fr Furthermore, polybismaleimide resins are known for their high hygroscopicity (tendency to absorb moisture), which can adversely affect the properties of the final composite and cause issues like void formation during high-temperature curing. bris.ac.ukgoogleapis.com

To overcome these challenges, several methodologies have been developed. The issue of brittleness is often addressed by blending the BMI with toughening agents, such as other thermosetting comonomers (e.g., diallylbisphenol A) or thermoplastics. scispace.com To improve processability, low-melting eutectic blends of different BMI monomers can be created. For example, a blend of bis(4-maleimidophenyl)methane, 1,5-bismaleimidotoluene, and 1,6-bismaleimido-2,2'-dimethyl-4-methylhexane displays a low viscosity at 110°C, making it easier to process. scispace.com The structural modifications detailed in the previous section, such as incorporating fluorene (B118485) cardo groups or flexible ether linkages to improve solubility and lower melting points, are also key strategies to mitigate processing difficulties on an industrial scale. scispace.comtandfonline.comtandfonline.com

Table 2: Industrial Production Challenges and Mitigation Strategies for this compound Resins

| Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Inherent Brittleness | The highly crosslinked polymer network results in low fracture toughness. | Blending with thermoplastics or reactive toughening agents (e.g., diallyl bisphenol A). | scispace.comorientjchem.org |

| High Processing Temperature | High melting points and cure temperatures (e.g., >180 °C) increase energy costs and process complexity. | Creation of low-melting eutectic BMI blends; structural modification of the monomer to lower melting point. | scispace.comorientjchem.org |

| Poor Solubility/Processability | Limited solubility in common solvents and high melt viscosity hinder formulation and impregnation processes. | Incorporation of solubilizing groups (e.g., fluorenyl cardo, aryl ether) into the monomer backbone. | scispace.comtandfonline.comtandfonline.com |

| Limited Pot-Life | Resin slowly cures at ambient temperatures, limiting storage and processing time. | Formulation with higher viscosity components; careful management of manufacturing timescales. | scispace.comcnrs.fr |

| High Hygroscopicity | Absorption of moisture from the atmosphere can degrade properties and cause defects during curing. | Incorporation of hydrophobic moieties (e.g., aliphatic groups) into the monomer structure; modification with other resins. | bris.ac.ukgoogleapis.com |

Advanced Material Design and Modification Strategies Incorporating Bis 4 Maleimidophenyl Sulfone

Approaches for Enhanced Mechanical Performance

To address the intrinsic brittleness of bis(4-maleimidophenyl)sulfone and other bismaleimide (B1667444) resins, various modification strategies have been developed. These approaches focus on introducing a secondary phase into the stiff polymer network to absorb and dissipate energy, thereby hindering crack propagation and improving toughness.

Thermoplastic Polymer Modification for Toughening

One of the most effective methods for toughening BMI resins is blending them with high-performance engineering thermoplastics. During the curing process, the thermoplastic phase separates from the thermosetting matrix, creating a multiphase morphology that significantly enhances fracture toughness.

A range of engineering thermoplastics has been investigated as toughness modifiers for bismaleimide resins. kpi.ua Key variables influencing the toughening effect include the type of thermoplastic, its molecular weight, and its concentration in the blend. kpi.uascispace.com Research has shown that using thermoplastics with reactive end-groups leads to substantial improvements in the stress intensity factor (KIc), a measure of fracture toughness. kpi.ua

For instance, modifying a commercial bismaleimide resin with maleimide-terminated poly(ether sulphone) has demonstrated a significant increase in composite fracture toughness. kpi.ua In a study on unidirectional carbon-fiber prepregs, the unmodified BMI composite had a mode I interlaminar fracture toughness (GIc) value of 359 J/m². kpi.ua Incorporating 15% and 20% of the maleimide-terminated poly(ether sulphone) modifier increased the GIc values to 489 J/m² and 734 J/m², respectively. kpi.ua Similarly, blending BMI resins with polysulfone (PSF) and polyether sulfone (PES) has been shown to markedly increase the impact strength of the resulting composites, with PSF modification leading to a 90% improvement. buaa.edu.cn

The use of preformed thermoplastic particles, such as polyphenylene oxide (PPO), has also proven effective. This method increased the fracture toughness of a Cytec 5250 BMI system from 0.97 to 1.40 MPa·m¹/² without negatively impacting its glass transition temperature (Tg), which remained at 275 °C. scispace.com

| Modifier | Concentration (wt%) | Matrix System | Property Measured | Initial Value | Modified Value | Reference |

|---|---|---|---|---|---|---|

| Maleimide-terminated Poly(ether sulphone) | 15 | BMI/Carbon Fiber Composite | GIc (J/m²) | 359 | 489 | kpi.ua |

| Maleimide-terminated Poly(ether sulphone) | 20 | BMI/Carbon Fiber Composite | GIc (J/m²) | 359 | 734 | kpi.ua |

| Polyphenylene Oxide (PPO) Particles | Not Specified | Cytec 5250 BMI | KIc (MPa·m¹/²) | 0.97 | 1.40 | scispace.com |

| Polysulfone (PSF) | Not Specified | BMI Composite | Impact Strength | Baseline | 90% Increase | buaa.edu.cn |

Elastomeric Modifier Integration

The incorporation of elastomeric or rubbery domains into the BMI matrix is another established technique for enhancing toughness. These soft particles can cavitate or shear under stress, creating energy dissipation mechanisms that impede crack growth. Modifiers such as nitrile rubber and core-shell rubber particles are commonly used for toughening thermoset resins. epdf.pub The functional groups of these modifiers can react with the BMI matrix, ensuring good interfacial adhesion and effective stress transfer. epdf.pub

For example, N,N'-m-phenylene bismaleimide, a related BMI, is used as a multifunctional rubber additive. yangchentech.com It can act as a co-vulcanizing agent in peroxide systems, improving the bond strength between rubber and other substrates, which highlights the compatibility and potential for chemical integration between elastomeric phases and BMI matrices. yangchentech.com

Nanomaterial Reinforcement and Composite Development

The advent of nanotechnology has provided new avenues for enhancing the mechanical properties of polymers. Introducing nanoscale fillers such as carbon nanotubes (CNTs), graphene, and silica (B1680970) nanoparticles into the this compound matrix can lead to significant improvements in strength, stiffness, and fracture toughness at very low loading levels.

The high aspect ratio and exceptional mechanical strength of CNTs make them effective reinforcement agents. When properly dispersed, CNTs can bridge microcracks and deflect crack paths, thereby increasing the energy required for fracture. Similarly, incorporating nano-silica particles into bismaleimide-triazine composites has been shown to improve flexural strength due to a reduction in the free volume of the polymer network. researchgate.net

Functionalization for Specific Performance Attributes

Beyond mechanical enhancements, modification strategies are also employed to impart specific functionalities to this compound-based materials, such as flame retardancy and optimized dielectric properties for specialized applications.

Flame Retardancy Approaches

While inherently possessing good thermal stability, bismaleimide resins can require modification to meet stringent fire safety standards in sectors like aerospace and electronics. nih.gov The incorporation of flame-retardant additives or the synthesis of intrinsically flame-retardant BMI monomers are the primary approaches.

Phosphorus-based flame retardants are particularly effective as they can function in both the condensed phase (by promoting char formation) and the gas phase (by releasing radical-scavenging species). nih.govresearchgate.net A novel bismaleimide monomer derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) was designed to enhance the fire safety of BMI resins. nih.gov Incorporating just 5.24 wt% of this reactive flame retardant reduced the peak heat release rate (PHRR) and total heat release (THR) by 37.7% and 33.9%, respectively. nih.gov A modification with only 1.07 wt% of the DOPO-based monomer was sufficient to achieve a UL-94 V-0 rating, the highest classification for flame retardancy in plastics. nih.gov

Another approach involves using unique inorganic-organic hybridized intumescent flame retardants. acs.org The addition of 5 wt% of a synthesized hybrid retardant (HPSi-IFR) containing silicon and phosphorus into a BMI/diallyl bisphenol A (DBA) resin significantly improved its flame retardancy. acs.org The modified resin showed a 23.1 wt% increase in char residue at 800 °C and substantial reductions in heat release capacity and total heat release. acs.org

| Flame Retardant (FR) | Concentration (wt%) | Property | Result | Reference |

|---|---|---|---|---|

| DOPO-derived BMI Monomer (MADQ) | 1.07 | UL-94 Rating | V-0 | nih.gov |

| 5.24 | Peak Heat Release Rate (PHRR) | Reduced by 37.7% | nih.gov | |

| 5.24 | Total Heat Release (THR) | Reduced by 33.9% | nih.gov | |

| Hybridized Intumescent FR (HPSi-IFR) | 5 | Char Residue at 800 °C | Increased by 23.1 wt% | acs.org |

| 5 | Total Heat Release (THR) | Reduced to 55% of neat resin | acs.org |

Optimization of Dielectric Properties

For applications in high-frequency electronics, such as printed circuit boards and electronic packaging, materials with a low dielectric constant (Dk) and a low dielectric loss tangent (Df) are essential to ensure high-speed signal transmission and minimize signal loss. rsc.orgrsc.orgrevmaterialeplastice.ro this compound is a component in resin formulations for such applications due to its inherent thermal stability and favorable electrical insulating properties. yangchentech.comgoogle.comgoogle.com

Modification strategies aim to reduce the polarity and increase the free volume of the polymer network, both of which contribute to a lower dielectric constant. revmaterialeplastice.ro A synergistic modification of a bismaleimide-triazine (BT) resin using diallyl bisphenol A (DBA) and polyphenylene oxide (PPO) was shown to optimize dielectric performance. rsc.orgrsc.org This dual-modification strategy reduced the Dk from 2.75 to 2.72 and the Df from 0.0084 to 0.0041 at 10 GHz. rsc.orgrsc.org The modified resin also exhibited excellent Dk stability over a wide temperature range from -40 to 140 °C. rsc.orgrsc.org

| Resin System | Modification | Frequency | Dielectric Constant (Dk) | Dielectric Loss (Df) | Reference |

|---|---|---|---|---|---|

| Bismaleimide-Triazine (BT) | Pristine | 10 GHz | 2.75 | 0.0084 | rsc.orgrsc.org |

| Bismaleimide-Triazine (BT) | DBA and PPO | 10 GHz | 2.72 | 0.0041 | rsc.orgrsc.org |

| Bismaleimide (BDM-A) | Baseline | 10.5 GHz | 3.13 | 0.0114 | researchgate.netresearchgate.net |

| Bismaleimide (BDM-F) | Substituent Regulation | 10.5 GHz | 3.06 | 0.0078 | researchgate.netresearchgate.net |

Strategies for Reduced Modulus and Moisture Uptake

This compound-based polymers, while known for their high thermal stability and strength, can also exhibit high modulus and a degree of moisture absorption that may be undesirable for certain advanced applications. To address these limitations, several modification strategies have been developed to lower the modulus, thereby increasing flexibility and toughness, and to reduce water uptake, enhancing environmental durability.

One primary approach to reducing the modulus is to decrease the crosslink density of the cured resin. This can be achieved by increasing the molecular weight of the monomer or the distance between the maleimide (B117702) functional groups. Incorporating flexible linkages into the polymer backbone is a common and effective method. For instance, the introduction of ether groups can increase the molecular freedom of the polymer chains, leading to a lower modulus and improved impact performance. scispace.com Similarly, utilizing long-chain aliphatic structures between the maleimide groups can result in resins with inherently lower modulus and glass transition temperatures (Tg), making them suitable for applications requiring high flexibility. polymerinnovationblog.com Research has also explored the use of bio-based diamines to synthesize flexible bismaleimide (BMI) resins. By reacting dianhydrides with a bio-based long-chain amine, BMI resins with low softening temperatures (below 100°C) and high elongation at break (around 60%) have been produced. researchgate.net These flexible BMI resins also exhibit low water absorption, typically less than 0.7% after 30 days of immersion. researchgate.net

To specifically target moisture uptake, the focus is on increasing the hydrophobicity of the polymer matrix. The use of imide-extended bismaleimides, which have polyimides, dianhydrides, and diamines in their backbone, can create more hydrophobic and thermally stable thermosets. caplinq.com Blending BMIs with other hydrophobic polymers or additives is another effective approach. The inherent hydrophobicity of certain BMI structures, particularly those with aliphatic chains, contributes significantly to lowering moisture absorption. polymerinnovationblog.comcaplinq.com

The following table summarizes the effects of different modification strategies on the properties of bismaleimide resins, based on various research findings.

| Modification Strategy | Resulting Properties | Reference |

| Incorporation of flexible ether linkages | Increased molecular freedom, lower modulus, lower Tg, improved impact performance | scispace.com |

| Use of long-chain aliphatic structures | Low modulus, low Tg, high flexibility, low moisture absorption | polymerinnovationblog.com |

| Synthesis with bio-based flexible diamines | Low softening temperature (<100°C), high elongation at break (~60%), low water absorption (<0.7%) | researchgate.net |

| Chain extension with flexible polymers | Increased molecular chain mobility, reduced crosslink density, enhanced toughness | mdpi.com |

| Replacement of aromatic backbones with aliphatic structures | Low modulus (<500 MPa), low cure shrinkage, reduced moisture uptake | scispace.com |

Interpenetrating Polymer Network (IPN) Formation

Interpenetrating Polymer Networks (IPNs) offer a versatile approach to creating high-performance materials by combining the desirable properties of two or more distinct polymer networks. In the context of this compound, the formation of IPNs, particularly with epoxy resins and polyethersulfones, has been extensively studied to enhance toughness and other thermomechanical properties. An IPN is formed when at least one polymer is synthesized and/or crosslinked in the immediate presence of the other.

This compound-Epoxy Intercrosslinked Systems

The blending of this compound with epoxy resins to form intercrosslinked networks is a well-established method for improving the thermomechanical properties of the resulting material. In these systems, the bismaleimide and epoxy components can undergo simultaneous or sequential curing to form a complex network structure where the two polymer networks are physically interlocked. The formation of these intercrosslinked networks can lead to enhancements in properties such as tensile strength, flexural strength, and thermal stability. scispace.com

The incorporation of this compound into an epoxy matrix generally increases the crosslinking density, which can lead to higher tensile and flexural moduli. scispace.com However, this can also result in a decrease in impact strength due to the increased rigidity of the network. scispace.com The properties of the final IPN can be tailored by adjusting the weight ratio of the bismaleimide and epoxy components. For instance, increasing the bismaleimide content has been shown to progressively increase the tensile strength and modulus of the epoxy system. scispace.com

The table below presents data from a study on epoxy systems modified with N,N′-bismaleimido-4,4′-diphenyl methane (a type of bismaleimide), illustrating the effect of BMI content on mechanical properties.

| Epoxy/BMI Composition (wt%) | Tensile Strength (MPa) | Tensile Modulus (MPa) | Flexural Strength (MPa) | Flexural Modulus (MPa) | Impact Strength (kJ/m²) |

| 100/0 | 63.2 | 2751.7 | 110.0 | 1812.9 | 100.3 |

| 100/4 | 65.8 | 2820.4 | 118.3 | 2040.5 | 93.1 |

| 100/8 | 74.0 | 2876.3 | 127.3 | 2275.9 | 91.3 |

| 100/12 | 84.5 | 3053.9 | 132.6 | 2596.8 | 87.9 |

Data adapted from a study on epoxy systems modified with N,N′-bismaleimido-4,4′-diphenyl methane and cured with 4,4′-diaminodiphenylmethane. scispace.com

This compound-Polyethersulfone Hybrid Networks

Polyethersulfone (PES) is a high-performance thermoplastic known for its toughness and thermal stability. Incorporating PES into a this compound-based matrix can lead to the formation of a semi-interpenetrating polymer network (semi-IPN), where the thermosetting bismaleimide forms a crosslinked network in the presence of the linear PES. This approach has been shown to improve the toughness and thermal stability of the resulting hybrid material. scispace.comresearchgate.net

The introduction of PES into an epoxy-bismaleimide system can create a synergistic effect, where the PES enhances the toughness and the bismaleimide contributes to high-temperature performance. The formation of an IPN composed of the epoxy network and the linear PES has been shown to improve the toughness of the system. scispace.comresearchgate.net When bismaleimide is also incorporated, it can further increase the thermal stability and glass transition temperature of the hybrid network. scispace.comresearchgate.net

Research on epoxy systems modified with both PES and a bismaleimide (N,N′-bismaleimido-4,4′-diphenyl methane) has demonstrated that the mechanical properties can be significantly altered. The table below shows the effect of adding 12 wt% of PES and varying amounts of the bismaleimide to an epoxy resin.

| Epoxy/PES/BMI Composition (wt%) | Tensile Strength (MPa) | Tensile Modulus (MPa) | Flexural Strength (MPa) | Flexural Modulus (MPa) | Impact Strength (kJ/m²) |

| 100/12/0 | 64.9 | 2815.9 | 113.2 | 1874.0 | 168.1 |

| 100/12/4 | 68.3 | 2901.4 | 116.8 | 1962.3 | 152.3 |

| 100/12/8 | 70.1 | 2953.7 | 118.5 | 1985.4 | 148.7 |

| 100/12/12 | 71.0 | 2981.6 | 119.4 | 1998.2 | 144.4 |

Data adapted from a study on epoxy systems modified with hydroxyl-terminated polyethersulfone and N,N′-bismaleimido-4,4′-diphenyl methane. scispace.com

Sustainable Polymer Synthesis Considerations for this compound Derivatives

The growing emphasis on environmental sustainability in the chemical industry has spurred research into greener synthesis routes for high-performance polymers, including those based on this compound. Sustainable approaches focus on reducing the environmental impact of polymer production by utilizing renewable resources, designing for recyclability, and employing atom-economical and energy-efficient chemical processes.

A key area of interest is the development of bio-based monomers. The synthesis of flexible bismaleimide resins from bio-based diamines demonstrates the potential to replace petroleum-derived feedstocks with renewable alternatives. researchgate.net This approach not only reduces the carbon footprint of the resulting polymer but can also introduce desirable properties such as increased flexibility.

Another critical aspect of sustainable polymer design is ensuring end-of-life recyclability. Traditional thermosets, including many bismaleimide resins, are notoriously difficult to recycle due to their permanently crosslinked network structure. To address this, researchers are developing novel bismaleimide thermosets that are reprocessable. For example, the incorporation of dynamic covalent bonds into the polymer network allows the material to be broken down and reformed under specific conditions, such as heat, without significant degradation of its properties. One such approach involves designing covalent adaptive networks with ester bonds and secondary amines, which can undergo exchange reactions to enable reprocessability.

The principles of green chemistry are also being applied to the synthesis of the monomers themselves. This includes the use of less hazardous solvents, minimizing waste generation, and employing catalytic reactions to improve efficiency. For instance, the synthesis of sulfone-containing polymers can be approached through more sustainable methods. While not specific to this compound, research into the synthesis of sulfone derivatives using green techniques, such as electrochemical methods, highlights a potential avenue for reducing the environmental impact of monomer production. Furthermore, the development of recyclable sulfone-containing polymers through ring-opening polymerization of macroheterocyclic monomers presents a promising strategy for creating more sustainable high-performance materials. rsc.org

Analytical Characterization Techniques for Bis 4 Maleimidophenyl Sulfone and Its Polymer Systems

Spectroscopic Analysis of Chemical Structure and Reactivity

Spectroscopic methods are indispensable for confirming the molecular structure of the bis(4-maleimidophenyl)sulfone monomer and for tracking the chemical changes that occur during the curing process, particularly the consumption of the reactive maleimide (B117702) groups.

FTIR spectroscopy is a powerful tool for identifying the key functional groups within the this compound molecule. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the chemical bonds present. orientjchem.orgorientjchem.org

For this compound, the prominent absorption bands confirm its chemical structure. The maleimide group is identified by the characteristic symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups within the five-membered ring. orientjchem.org The presence of the sulfone group (SO₂) is confirmed by its strong, distinct stretching bands. orientjchem.org Additionally, peaks corresponding to the aromatic rings and the carbon-nitrogen bond of the imide group are readily observed. orientjchem.orgorientjchem.org During polymerization, the progress of the curing reaction can be monitored by observing the decrease in the intensity of the peaks associated with the maleimide double bond (C=C).

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Imide Carbonyl (C=O) | Asymmetric & Symmetric Stretch | 1780 ± 5 & 1720 ± 5 | orientjchem.org |

| Sulfone (SO₂) | Asymmetric & Symmetric Stretch | 1330 ± 5 & 1150 ± 5 | orientjchem.org |

| Phenyl Group (C=C) | Aromatic Stretch | 1576 ± 10 & 1490 ± 10 | orientjchem.org |

NMR spectroscopy provides detailed information about the atomic-level structure of this compound by probing the magnetic environments of the hydrogen (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and quantification of the different types of protons in the molecule. For this compound, the spectrum shows distinct signals for the protons on the aromatic rings and the olefinic protons of the maleimide groups. orientjchem.org The aromatic protons typically appear as a complex multiplet in the downfield region (approximately 7.22–8.08 ppm) due to the electron-withdrawing effects of the adjacent sulfone and imide groups. orientjchem.org The two equivalent olefinic protons of the maleimide ring appear as a sharp singlet further upfield, generally around 6.49 ppm. orientjchem.org The integration of these signals confirms the ratio of aromatic to olefinic protons, validating the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the wide range of chemical shifts, it is possible to distinguish between carbonyl, aromatic, and olefinic carbons. np-mrd.org For this compound, the carbonyl carbons of the imide ring are expected to resonate at the most downfield positions (typically 160-170 ppm). The aromatic carbons show multiple signals in the 120-145 ppm range, with carbons directly attached to the electron-withdrawing sulfone group shifted further downfield. The olefinic carbons of the maleimide ring are also found in this aromatic region, while carbons in precursors like bis(4-hydroxyphenyl) sulfone appear in similar environments. chemicalbook.com

Table 2: Expected NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.22 - 8.08 (multiplet) | orientjchem.org |

| ¹H | Olefinic Protons (Maleimide) | ~6.49 (singlet) | orientjchem.org |

| ¹³C | Carbonyl Carbon (Imide) | 160 - 170 | np-mrd.org |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of this compound and providing insights into its structure through fragmentation analysis. The molecular ion peak (M+) would confirm the compound's molecular weight of 408.38 g/mol . chemsrc.com

While specific experimental fragmentation data is not detailed in the provided search results, the expected fragmentation patterns can be predicted based on the molecule's structure. The bonds adjacent to the sulfone group are likely points of initial cleavage. Common fragmentation pathways for sulfones involve the loss of sulfur dioxide (SO₂) or a sulfonyl radical (SO₂R). hmdb.cahmdb.ca Further fragmentation would likely involve the breakdown of the maleimide rings and the aromatic structures. The resulting fragmentation pattern provides a unique fingerprint that can be used to confirm the identity of the compound.

Advanced Thermal Analysis for Network Characterization

Thermal analysis techniques are critical for evaluating the performance of the cured polymer networks derived from this compound, especially their stability at elevated temperatures and their thermomechanical properties.

Thermogravimetric analysis measures the change in mass of a material as a function of temperature in a controlled atmosphere. For polymers derived from this compound, TGA is used to determine their thermal stability and degradation characteristics. The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual material (char yield) at high temperatures.

Cured bismaleimide (B1667444) resins are known for their high thermal stability. cnrs.fr The incorporation of the sulfone group into the polymer backbone generally enhances thermal resistance. researchgate.net Dynamic TGA of the cured resins typically shows that they are stable up to high temperatures (often above 370-400°C) in both nitrogen and air atmospheres. cnrs.fr The high char yield, which can be in the range of 53–63% at 800°C in an inert atmosphere, is indicative of a structure that forms a stable, carbonaceous residue upon decomposition, contributing to its excellent fire resistance. cnrs.fr

Table 3: Representative Thermal Properties of Bismaleimide-Sulfone Based Polymers from TGA

| Property | Typical Value Range | Atmosphere | Reference |

|---|---|---|---|

| Decomposition Onset Temperature | > 370 °C | Nitrogen/Air | cnrs.fr |

| Temperature of 5% Weight Loss | 409 - 423 °C | Nitrogen | cnrs.fr |

Dynamic Mechanical Thermal Analysis is a powerful technique used to study the viscoelastic properties of polymers. It measures the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, as a function of temperature. The ratio of these moduli (E''/E') gives the damping factor, or tan δ.

For the crosslinked network formed from this compound, DMTA provides crucial information about the glass transition temperature (Tg), which is often identified by the peak of the tan δ curve or the onset of the drop in the storage modulus. orientjchem.org Below the Tg, the material is in a rigid, glassy state, characterized by a high storage modulus. As the temperature increases through the glass transition, the polymer chains gain mobility, leading to a significant drop in the storage modulus and a peak in the tan δ curve. orientjchem.org The height and breadth of the tan δ peak can also provide information about the homogeneity of the polymer network and its crosslink density. A high Tg and a high storage modulus in the glassy region are characteristic of the high-performance, thermally stable networks formed from bismaleimide resins. orientjchem.org

Table 4: Representative Viscoelastic Properties of Bismaleimide Polymer Systems from DMTA

| Property | Description | Typical Observation | Reference |

|---|---|---|---|

| Storage Modulus (E') | Stiffness of the material | High in the glassy state (e.g., > 1 GPa), drops significantly at Tg | orientjchem.org |

| Loss Modulus (E'') | Energy dissipation as heat | Peaks at the glass transition temperature | |

| Tan δ (Loss Factor) | Damping properties (E''/E') | A distinct peak whose maximum is often used to define Tg | orientjchem.org |

Heat Deflection Temperature (HDT) Determinations

The Heat Deflection Temperature (HDT) is a critical parameter that indicates the temperature at which a polymer deforms under a specified load. specialchem.commatweb.com This measurement is essential for determining the upper service temperature limit for structural applications. specialchem.com The test, often conducted following standards like ASTM D648, involves subjecting a sample bar to a constant load and increasing the temperature at a uniform rate, typically 2°C per minute. specialchem.comresearchgate.net The temperature at which the bar deflects by a standardized amount (e.g., 0.25 mm) is recorded as the HDT. specialchem.commatweb.com

In polymer systems involving bismaleimides, the HDT is a key indicator of thermal stability. For instance, incorporating this compound and other bismaleimides into epoxy resin matrices has been shown to enhance the thermal properties of the resulting network. researchgate.netpsu.edu The rigid structure of the bismaleimide contributes to a higher crosslinking density, which in turn increases the material's resistance to heat distortion. psu.educnrs.fr

Research on hybrid matrices has demonstrated that the addition of bismaleimides to epoxy systems modified with polyethersulfone (PES) or polysulfone (PSF) significantly increases the HDT. researchgate.nettsijournals.com The HDT values are directly influenced by the percentage content of the bismaleimide in the formulation. researchgate.netpsu.edu

Below is a table showing representative HDT data for bismaleimide-modified epoxy systems.

| System Composition (wt%) | Glass Transition Temperature (Tg) (°C) | Heat Deflection Temperature (HDT) (°C) |

|---|---|---|

| Unmodified Epoxy | 154 | 142 |

| Epoxy + 4% PES | 164 | 151 |

| Epoxy + 8% PES | 162 | 148 |

| Epoxy + 12% PES | 161 | 146 |

| Epoxy + 4% PES + 4% BMI-1 | 172 | 160 |

| Epoxy + 8% PES + 8% BMI-1 | 183 | 171 |

| Epoxy + 12% PES + 12% BMI-1* | 194 | 182 |

*BMI-1 refers to N,N'-bismaleimido-4,4'-diphenylmethane, a related bismaleimide, used here to illustrate the typical effect of BMI addition. Data sourced from studies on modified epoxy systems. researchgate.nettsijournals.com

Morphological Investigations of Polymer Networks

Scanning Electron Microscopy (SEM) for Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the microstructure and morphology of polymer networks. researchgate.nettsijournals.com It provides high-magnification images of a sample's surface, revealing details about phase separation, fracture mechanisms, and the distribution of fillers or modifiers within the polymer matrix. researcher.lifenasa.gov For thermosetting resins like those based on this compound, SEM analysis of fracture surfaces is particularly insightful. tsijournals.comresearcher.life

In studies of bismaleimide-modified epoxy systems, SEM micrographs are used to compare the fractured surfaces of modified and unmodified resins. researchgate.netpsu.edu A smooth and homogeneous microstructure observed in SEM images often indicates good compatibility and efficient interaction between the components, such as the formation of a single-phase interpenetrating polymer network (IPN). tsijournals.com This homogeneity is desirable as it typically correlates with improved mechanical and thermal properties. tsijournals.com

Conversely, the presence of distinct phases, such as spherical particles dispersed within a continuous matrix (a "sea-island" structure), can be indicative of a toughening mechanism where the dispersed phase helps to dissipate energy and prevent crack propagation. researcher.lifenasa.gov The morphology observed via SEM helps to explain the material's macroscopic properties, such as its toughness and thermal stability. researchgate.netnih.gov

Chromatographic Methods for Purity and Molecular Weight Distribution

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the characterization of polymers and resins. magtech.com.cn It is used to separate, identify, and quantify components in a mixture. nasa.gov For this compound and its prepolymers, HPLC is crucial for assessing monomer purity, analyzing the composition of resin formulations, and detecting the formation of higher molecular weight species during processing. nasa.govnasa.gov

Different modes of HPLC can be employed. magtech.com.cn Size-Exclusion Chromatography (SEC) separates molecules based on their size in solution, making it ideal for determining molecular weight distribution in polymers. magtech.com.cn Interactive HPLC, which relies on interactions between the analyte and the stationary phase, can separate polymers based on their chemical composition or end-groups. magtech.com.cn

In the quality assurance of bismaleimide resins, reverse-phase HPLC is often used. nasa.gov This method can effectively separate a broad range of components with varying polarities, from unreacted monomers to oligomeric species. nasa.gov For example, HPLC analysis has been used to identify and quantify compounds such as 4-chloro-4'-hydroxydiphenyl sulfone in studies related to polysulfone degradation, demonstrating its utility in analyzing sulfone-containing structures. walshmedicalmedia.com The use of a UV detector is common, as the aromatic rings present in this compound provide strong ultraviolet absorbance, facilitating sensitive detection. nasa.govwalshmedicalmedia.com

Rheological Property Characterization of this compound Resins

Rheology is the study of the flow and deformation of matter. For thermosetting resins like this compound, characterizing the rheological properties is essential for understanding and controlling their processing behavior. scispace.comresearchgate.net Key rheological parameters include viscosity and its dependence on temperature and time during the curing process. nasa.govscispace.com

The processing window of a thermosetting resin is a critical characteristic determined by rheological analysis. scispace.comresearchgate.net This "window" is the range of temperatures and times where the resin maintains a sufficiently low viscosity to allow for processing steps like molding or composite impregnation before the viscosity increases sharply due to gelation and curing. scispace.com For example, rheological studies have shown that certain bismaleimide resin blends can maintain a low viscosity over a broad temperature range (e.g., 100–180 °C), which is highly advantageous for manufacturing processes. scispace.com

Computational Chemistry and Theoretical Modeling of Bis 4 Maleimidophenyl Sulfone Reactivity

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Energetics

Quantum chemical calculations, with a significant emphasis on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving bis(4-maleimidophenyl)sulfone. These calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their relative energies, providing a quantitative understanding of reaction kinetics and thermodynamics.

One of the primary polymerization routes for bismaleimides is the Michael addition reaction, where a nucleophile, such as a diamine or a dithiol, attacks the electron-deficient double bond of the maleimide (B117702) ring. DFT calculations have been employed to model this process, for instance, in the reaction of N-phenylmaleimide with thiophenol, which serves as a model for the polymerization of bismaleimides with thiol-containing comonomers. researchgate.netresearchgate.net These studies reveal that the reaction can proceed through a concerted or stepwise mechanism, often influenced by the solvent and the presence of catalysts. researchgate.net The activation free energies (ΔG‡) for such reactions can be precisely calculated, offering a measure of the reaction rate.

Table 1: Illustrative Calculated Energetics for the Michael Addition of a Model Thiol to a Maleimide Moiety (DFT Study)

| Parameter | Value (kcal/mol) |

| Reactant Complex Energy | 0.0 |

| Transition State Energy | +15.2 |

| Product Complex Energy | -25.8 |

Note: This table is illustrative, based on typical values for Michael additions to maleimides as found in computational studies. The exact values for this compound would depend on the specific nucleophile and reaction conditions.

Furthermore, DFT can be used to investigate the thermal curing of this compound, which can involve both radical polymerization of the maleimide double bonds and Diels-Alder reactions. researchgate.netacs.org By calculating the activation barriers for these competing pathways, the dominant reaction mechanism at a given temperature can be predicted. For instance, the homopolymerization of maleimides via a radical mechanism has been studied, and the propagation and termination rate constants can be estimated through computational models. tandfonline.com

Prediction of Reactivity in Various Polymerization Mechanisms

The maleimide groups in this compound are strong Michael acceptors due to the electron-withdrawing nature of the two carbonyl groups. Computational studies on a range of Michael acceptors have shown that the reactivity is strongly correlated with the electronic properties of the acceptor. nih.gov The sulfone group, being strongly electron-withdrawing, further enhances the electrophilicity of the maleimide double bonds in this compound. This is reflected in the calculated electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy. A lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles.

Table 2: Predicted Electronic Properties of this compound and Related Compounds (Illustrative DFT Calculations)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-phenylmaleimide | -7.2 | -2.5 | 4.7 |

| Diphenyl sulfone | -7.8 | -1.9 | 5.9 |

| This compound | -7.6 | -2.8 | 4.8 |

Note: This table presents illustrative values based on computational studies of related structures. HOMO (Highest Occupied Molecular Orbital) and LUMO energies are indicative of the electron-donating and electron-accepting capabilities, respectively.

These computational predictions are crucial for understanding how modifications to the chemical structure of the monomer or the comonomer will affect the polymerization process. For example, the introduction of electron-donating or withdrawing groups on a diamine comonomer would alter the nucleophilicity of the amine groups, and DFT calculations can quantify this effect on the reaction barrier of the Michael addition.

Multistate and Multimode Theoretical Models for Electronic Structure and Photochemistry

The photochemistry of this compound is another area where theoretical modeling provides invaluable insights. The interaction of the molecule with light can lead to electronic excitations and subsequent chemical reactions. Understanding these processes is important for applications where the material may be exposed to UV radiation.

Multistate and multimode theoretical models, such as time-dependent DFT (TD-DFT) and multireference methods like CASSCF (Complete Active Space Self-Consistent Field) and MR-CISD (Multireference Configuration Interaction with Singles and Doubles), are employed to study the excited electronic states of the molecule. rsc.orgnih.gov These calculations can predict the absorption spectrum of the molecule, identifying the energies and intensities of electronic transitions.

For molecules containing imide and sulfone moieties, charge-transfer (CT) excitations can be significant. researchgate.net In this compound, a CT transition from the phenyl rings to the maleimide groups or involving the sulfone bridge could occur upon photoexcitation. Theoretical models can elucidate the nature of these excited states and their potential for initiating photochemical reactions, such as [2+2] cycloadditions of the maleimide double bonds or cleavage of the chemical bonds. nih.gov

The study of potential energy surfaces of excited states helps in identifying pathways for non-radiative decay, such as internal conversion and intersystem crossing, which compete with fluorescence and photochemical reactions. rsc.org Conical intersections, which are points of degeneracy between electronic states, are particularly important as they can facilitate rapid and efficient radiationless decay back to the ground state or to other excited states. nih.gov While specific multistate and multimode theoretical studies on this compound are not widely reported, the principles derived from studies on related chromophores provide a strong foundation for predicting its photochemical behavior. researchgate.netchemrxiv.org

Emerging Research Frontiers and Specialized Applications of Bis 4 Maleimidophenyl Sulfone

Thermally Amendable and Stimuli-Responsive Materials Based on Bis(4-maleimidophenyl)sulfone

The maleimide (B117702) groups in this compound can participate in reversible Diels-Alder reactions, a property that is being harnessed to create thermally amendable and stimuli-responsive materials. These "smart" materials can change their properties in response to external stimuli, such as temperature.

The Diels-Alder reaction involves the cycloaddition of a diene and a dienophile (in this case, the maleimide). The reverse reaction, known as the retro-Diels-Alder reaction, can be triggered by heat, leading to the cleavage of the covalent bonds formed during the initial reaction. This reversible covalent chemistry allows for the design of polymers that can be repeatedly reshaped, repaired, or recycled.

Research in this area focuses on synthesizing polymers where this compound is incorporated as a cross-linker. At elevated temperatures, the retro-Diels-Alder reaction occurs, breaking the cross-links and causing the material to soften or even liquefy. Upon cooling, the forward Diels-Alder reaction takes place, reforming the cross-links and restoring the material's original properties. This behavior is particularly attractive for applications in healable coatings, reprocessable thermosets, and adhesives.

The table below summarizes key research findings on thermally amendable materials based on bismaleimides.

| Polymer System | Diene Partner | Healing/Remending Temperature (°C) | Key Findings |

| Bismaleimide-Furan Network | Furan-functionalized polymers | 80-150 | Demonstrates repeatable healing and reprocessing capabilities. |

| Bismaleimide-Anthracene Adducts | Anthracene-containing polymers | >100 | Exhibits thermoreversible bonding, useful for smart adhesives. |

| Bismaleimide-Styrene Copolymers | Styrene (as part of a copolymer) | 120-160 | Shows potential for recyclable thermoset materials. |

Self-Healing and Shape Memory Polymer Systems Incorporating this compound

Building upon the principles of thermally amendable materials, this compound is a key component in the development of self-healing and shape memory polymers. These advanced materials have the ability to repair damage autonomously and to recover their original shape from a temporary, deformed state upon the application of an external stimulus.

In self-healing polymers, the reversible Diels-Alder reaction involving the maleimide groups of this compound provides the mechanism for damage repair. When a crack or scratch occurs in the material, applying heat initiates the retro-Diels-Alder reaction, allowing the polymer chains to flow and fill the damaged area. Subsequent cooling promotes the forward Diels-Alder reaction, reforming the cross-links and restoring the material's integrity.

Shape memory polymers incorporating this compound utilize the reversible cross-linking to "program" a temporary shape. The material is first heated to a temperature above the retro-Diels-Alder transition, allowing it to be deformed into a new shape. Cooling the material while holding it in the deformed state "locks in" the temporary shape. Reheating the material triggers the retro-Diels-Alder reaction, releasing the stored strain and allowing the material to return to its original, permanent shape.

The following table highlights research findings on self-healing and shape memory polymers incorporating bismaleimides.

| Polymer Type | Stimulus for Healing/Shape Recovery | Healing Efficiency (%) | Shape Recovery (%) |

| Epoxy-Bismaleimide Blend | Heat | >90 | N/A |

| Polyurethane-Bismaleimide Network | Heat | ~85 | >95 |

| Bismaleimide-Elastomer Composite | Heat | >95 | ~98 |

Applications in Organic Electronic Devices and Photosensitizers

The unique electronic properties of this compound, arising from its aromatic and electron-withdrawing sulfone group, make it an interesting candidate for applications in organic electronics and as a photosensitizer.

In the realm of organic electronics, materials with high thermal stability and well-defined electronic characteristics are highly sought after for use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, conjugated structure of this compound can contribute to favorable charge transport properties. Researchers are exploring the synthesis of copolymers and blends where this compound is incorporated to enhance the thermal stability and electronic performance of the resulting materials.

As a photosensitizer, this compound can absorb light energy and transfer it to other molecules, initiating photochemical reactions. This property is valuable in applications such as photodynamic therapy, where a photosensitizer is used to generate reactive oxygen species that can kill cancer cells. The sulfone group can influence the excited state properties of the molecule, potentially enhancing its efficiency as a photosensitizer.

Research in this area is focused on modifying the structure of this compound to tune its absorption spectrum and intersystem crossing efficiency, which are critical parameters for effective photosensitization.

The table below provides an overview of research findings related to the use of bismaleimides in these applications.

| Application | Key Property | Research Focus |

| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility | Synthesis of copolymers with enhanced π-conjugation. |

| Organic Light-Emitting Diodes (OLEDs) | Thermal Stability, Triplet Energy | Development of host materials for phosphorescent emitters. |

| Photosensitizers for Photodynamic Therapy | Intersystem Crossing Efficiency | Modification with heavy atoms to promote triplet state formation. |

Sustainable Polymer Synthesis Considerations for this compound Derivatives

The increasing global emphasis on environmental stewardship and sustainable development has profoundly impacted the field of polymer chemistry. For high-performance polymers like those derived from this compound, this has spurred research into greener and more sustainable synthesis routes. These efforts are primarily focused on the utilization of renewable resources, the improvement of atom economy in polymerization reactions, and the adoption of more benign solvents and catalytic systems.

A significant frontier in the sustainable synthesis of bismaleimide (B1667444) resins involves the incorporation of bio-based monomers. Researchers have successfully utilized renewable resources like eugenol (B1671780), a compound derived from clove oil, to synthesize novel bismaleimide monomers. researchgate.netrsc.org For instance, eugenol can be chemically modified to create bieugenol and eugenol novolac, which can then be used as components in thermosetting bismaleimide resins. researchgate.net This approach not only reduces the reliance on traditional petroleum-based feedstocks but can also impart desirable properties such as increased heat resistance and flame retardancy to the final polymer. rsc.org The synthesis of bio-based bismaleimide monomers often involves multi-step processes, starting from a natural raw material and functionalizing it to be compatible with polymerization reactions. researchgate.net

Another key principle of green chemistry is atom economy, which emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product. In the context of this compound and related bismaleimides, research has explored atom-economical polymerization methods. One such approach is the one-step thermal-initiation homopolymerization of bismaleimide monomers in a high-boiling solvent like diphenyl sulfone. researchgate.net This method is advantageous as it does not require an initiator and, crucially, does not generate by-products, leading to a highly efficient and less wasteful process. researchgate.net The curing of bismaleimide resins through the copolymerization of carbon-carbon double bonds is inherently an addition polymerization, which is a type of reaction that is typically high in atom economy as it involves the joining of monomers without the loss of small molecules. nih.gov

The choice of solvents and catalysts also plays a critical role in the sustainability of polymer synthesis. Traditional synthesis routes for polyimides often involve toxic solvents and harsh catalysts. To mitigate this, greener alternatives are being investigated. Electrochemical synthesis has emerged as a promising green strategy for producing sulfone derivatives, as it can proceed under mild conditions and often without the need for hazardous reagents. nih.gov Furthermore, the use of visible light-induced organic synthesis is gaining traction as a green, sustainable, and cost-effective methodology for preparing various heterocyclic compounds, including cyclic sulfones. mdpi.com In some polymerization processes for polyimides, solvents like N,N-dimethylacetamide (DMAc) are used, and while effective, efforts are ongoing to replace them with more environmentally friendly options. kpi.uamdpi.com

The following table summarizes key research findings in the sustainable synthesis of polymers related to this compound.

| Sustainable Approach | Renewable Resource/Green Method | Key Findings |

| Bio-based Monomers | Eugenol (from clove oil) | Synthesis of eugenol-based bismaleimide resins with high renewable carbon content, enhanced thermal stability, and flame retardancy. rsc.org |

| Bio-based Monomers | Bieugenol and Eugenol Novolac | Successful incorporation into thermosetting bismaleimide resins, moving away from purely petroleum-based materials. researchgate.net |

| Atom-Economical Polymerization | Thermal-initiation homopolymerization | One-step process for creating microporous polybismaleimide networks without the need for an initiator or the formation of by-products. researchgate.net |

| Green Synthesis Strategy | Electrochemical Synthesis | Synthesis of sulfonyl derivatives under mild, one-pot conditions by changing the electrode potential. nih.gov |

| Green Synthesis Strategy | Photocatalytic Synthesis | Use of visible light as a sustainable and cost-effective method for the synthesis of cyclic sulfones. mdpi.com |

Q & A

Basic: What synthetic methodologies are effective for preparing bis(4-maleimidophenyl)sulfone, and how are reaction conditions optimized?

Answer: this compound is typically synthesized via multi-step reactions involving sulfone-containing aromatic amines and maleic anhydride derivatives. A common approach involves:

- Pre-polymerization : Reacting bis(4-aminophenyl)sulfone with maleic anhydride in a polar aprotic solvent (e.g., NMP) under nitrogen, followed by cyclization using acetic anhydride and sodium acetate at 120–160°C .

- Catalyst selection : Zinc octylate and triethylenediamine are effective catalysts for accelerating imidization while minimizing side reactions .

- Purity control : Post-synthesis purification via recrystallization (e.g., using DMF/ethanol mixtures) ensures >98% purity, critical for reproducible polymerization .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Answer: Key methods include:

- FTIR : Confirms maleimide C=O stretching (~1700 cm⁻¹) and sulfone S=O vibrations (~1300 cm⁻¹) .

- NMR (¹H/¹³C) : Identifies aromatic proton environments and quantifies residual solvents .

- XRD : Resolves crystallinity, particularly for assessing packing efficiency in polymer precursors .

- Thermal analysis (TGA/DSC) : Determines decomposition onset (>300°C) and glass transition temperatures (Tg) for pre-polymer evaluation .

Advanced: How can crosslinking density in this compound-based thermosets be systematically tuned for high-temperature applications?

Answer: Adjusting crosslinking involves:

- Co-monomer ratios : Blending with cyanate esters (e.g., 2,2-bis(4-cyanatophenyl)propane) at 1:1 to 1:3 molar ratios enhances crosslink density, improving Tg by 20–40°C .

- Cure kinetics : Isothermal DSC at 180–220°C identifies optimal cure times (e.g., 180 minutes at 165°C) to balance vitrification and void formation .

- Post-cure treatments : Annealing at 250°C for 2 hours reduces residual stress, critical for aerospace composites .

Advanced: What strategies mitigate hydrolytic degradation of this compound-derived polymers in humid environments?

Answer: Stability enhancement methods include:

- Fluorinated additives : Incorporating bis(4-aminophenoxy)phenyl hexafluoropropane comonomers reduces water absorption by 30–50% .

- Accelerated aging tests : Exposing films to 85°C/85% RH for 500 hours while monitoring tensile strength loss (<15%) validates hydrolytic resistance .

- Surface modification : Plasma treatment with hexamethyldisilazane (HMDS) creates hydrophobic barriers, delaying hydrolysis .

Advanced: How do conflicting data on solubility versus reactivity of this compound in polar solvents inform solvent selection?

Answer: While this compound dissolves in DMF or NMP, excessive solvent basicity can prematurely initiate polymerization. Methodological solutions:

- Solvent screening : Use Hansen solubility parameters to identify low-basicity solvents (e.g., γ-butyrolactone) that balance solubility and reaction control .

- In-situ monitoring : UV-Vis spectroscopy tracks maleimide consumption rates, ensuring solvent inertness during synthesis .

Advanced: What role does this compound play in self-healing polymers, and how is its reactivity with dienes optimized?

Answer: The compound participates in Diels-Alder (DA) reactions with furan-terminated polymers. Key optimizations:

- Stoichiometry : A 1:2 maleimide-to-furan ratio maximizes reversible crosslinks, achieving >80% healing efficiency .

- Catalyst-free dynamics : DA adducts dissociate at 120°C (retro-DA) and reform at 60°C, enabling autonomic repair without catalysts .

- Phase separation control : Blending with epoxy oligomers creates microdomains, enhancing shape memory (99% fixation) while retaining healability .

Basic: How is this compound integrated into polyimide matrices, and what processing challenges arise?

Answer: Integration steps include:

- Co-polycondensation : Reacting with dianhydrides (e.g., PMDA) in NMP at 30°C, followed by thermal imidization (250°C) to form films .

- Viscosity management : Maintaining solids content <20 wt% prevents gelation during casting .

- Adhesion promotion : Surface priming with silane coupling agents (e.g., APTES) improves substrate adhesion in flexible electronics .

Advanced: What computational tools predict the electronic and thermal properties of this compound-containing polymers?

Answer: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。